
1,3-Dibromopropane-1,1,3,3-D4
Overview
Description
1,3-Dibromopropane-1,1,3,3-D4 is a deuterated derivative of 1,3-dibromopropane, an organobromine compound. This compound is characterized by the presence of two bromine atoms attached to a three-carbon chain, with deuterium atoms replacing the hydrogen atoms at the 1 and 3 positions. It is a colorless liquid with a sweet odor and is used in various organic synthesis applications .
Preparation Methods
1,3-Dibromopropane-1,1,3,3-D4 can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. This reaction typically requires a radical initiator and is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve the bromination of propylene glycol with brominated hydrochloric acid .
Chemical Reactions Analysis
1,3-Dibromopropane-1,1,3,3-D4 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane and propylene when catalyzed by electrogenerated solution-phase nickel (I) salen.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Common reagents and conditions for these reactions include nickel (I) salen for reduction and various nucleophiles for substitution reactions. Major products formed from these reactions include cyclopropane, propylene, and various C3-bridged compounds .
Scientific Research Applications
1,3-Dibromopropane-1,1,3,3-D4 is used in scientific research for several applications:
Organic Synthesis: It is used to prepare C3-bridged compounds through C-N coupling reactions.
Material Science: The compound is used in the preparation of chiral geminal dicationic ionic liquids.
Chemical Biology: It serves as a substrate for studying the specificity of haloalkane dehalogenases.
Mechanism of Action
The mechanism of action of 1,3-Dibromopropane-1,1,3,3-D4 involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and the catalytic reduction by nickel (I) salen .
Comparison with Similar Compounds
1,3-Dibromopropane-1,1,3,3-D4 can be compared with other similar compounds such as:
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,2-Dibromopropane
- 1,2,3-Tribromopropane
The uniqueness of this compound lies in its deuterated structure, which can provide insights into reaction mechanisms and isotope effects in chemical reactions .
Properties
IUPAC Name |
1,3-dibromo-1,1,3,3-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


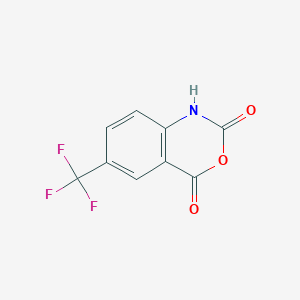


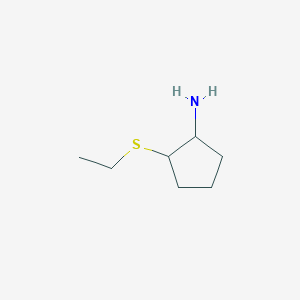
![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
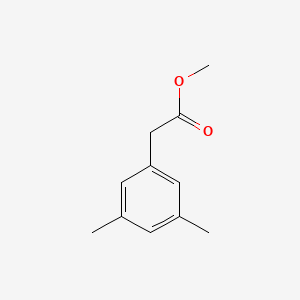
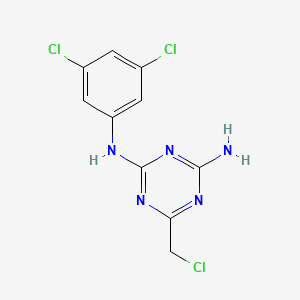
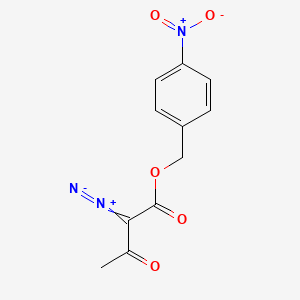
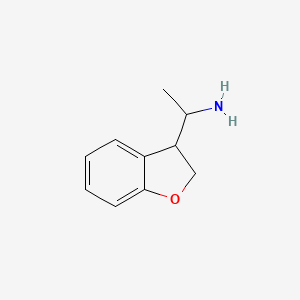

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)


![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)
